5-Chloro-2,2-dimethylpentanoic acid

Gemfibrozil synthesis C-alkylation halogen exchange

5-Chloro-2,2-dimethylpentanoic acid (CAS not uniquely assigned to free acid; PubChem CID is a branched-chain ω-chloro carboxylic acid with molecular formula C₇H₁₃ClO₂ and molecular weight 164.63 g·mol⁻¹. Its structure features a geminal dimethyl group at the C2 position and a terminal chlorine at C5, conferring a computed XLogP3 of 2 and a topological polar surface area of 37.3 Ų.

Molecular Formula C7H13ClO2
Molecular Weight 164.63 g/mol
Cat. No. B8280647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2,2-dimethylpentanoic acid
Molecular FormulaC7H13ClO2
Molecular Weight164.63 g/mol
Structural Identifiers
SMILESCC(C)(CCCCl)C(=O)O
InChIInChI=1S/C7H13ClO2/c1-7(2,6(9)10)4-3-5-8/h3-5H2,1-2H3,(H,9,10)
InChIKeyQAZIIRDSXYZNAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2,2-dimethylpentanoic Acid: Strategic Procurement of a Key Gemfibrozil Intermediate and Halogenated Building Block


5-Chloro-2,2-dimethylpentanoic acid (CAS not uniquely assigned to free acid; PubChem CID 15688742) is a branched-chain ω-chloro carboxylic acid with molecular formula C₇H₁₃ClO₂ and molecular weight 164.63 g·mol⁻¹ [1]. Its structure features a geminal dimethyl group at the C2 position and a terminal chlorine at C5, conferring a computed XLogP3 of 2 and a topological polar surface area of 37.3 Ų [1]. The compound belongs to the class of 5-halo-2,2-dimethylpentanoic acids, which serve as indispensable alkylating intermediates in the industrial synthesis of the blockbuster hypolipidemic drug gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid) [2]. Unlike simple linear chloro-acids, the α,α-dimethyl branching of this scaffold provides steric hindrance that critically influences both the regioselectivity of subsequent O-alkylation and the metabolic stability of downstream pharmaceutical products [2].

Why Generic 5-Halo-2,2-dimethylpentanoic Acid Substitution Risks Yield Collapse and Procurement Failure in Gemfibrozil Synthesis


Within the gemfibrozil supply chain, the choice of 5-halo-2,2-dimethylpentanoic acid derivative is not functionally interchangeable. The chlorine atom at C5 is not a passive leaving group; its reactivity profile dictates the overall process mass intensity, by-product formation, and ultimately the cost of goods. Substituting the 5-chloro intermediate with its 5-bromo analog or altering the ester moiety (e.g., methyl vs. isobutyl) introduces quantifiable, industrially meaningful differences in both the C-alkylation step that forms the intermediate and the subsequent O-alkylation step that yields gemfibrozil [1]. The data below demonstrate that the 1-bromo-3-chloropropane → 5-chloro ester route consistently outperforms the 1,3-dibromopropane → 5-bromo ester route in isolated yield, while the isobutyl ester dramatically outperforms the methyl ester in downstream conversion to the active pharmaceutical ingredient [1]. Procurement decisions made on price-per-kilogram alone, without accounting for these step-yield differentials, can invert the true cost ranking.

Quantitative Differentiation Evidence: 5-Chloro-2,2-dimethylpentanoic Acid and Its Esters in Gemfibrozil Manufacturing


C-Alkylation Step Yield: 5-Chloro Methyl Ester (81%) vs. 5-Bromo Methyl Ester (67%) Using Alternative Dihalopropane Reagents

In the C-alkylation step of isobutyric acid esters to form the 5-halo-2,2-dimethylpentanoate intermediate, the choice between 1-bromo-3-chloropropane (yielding the 5-chloro ester) and 1,3-dibromopropane (yielding the 5-bromo ester) produces a substantial and reproducible yield differential. When 1-bromo-3-chloropropane was employed as the alkylating reagent, the yield of methyl 5-chloro-2,2-dimethylpentanoate on a commercial scale was 81%. In contrast, the use of 1,3-dibromopropane under comparable conditions gave only 67% yield of methyl 5-bromo-2,2-dimethylpentanoate [1]. The yield deficit with the dibromide is attributed to competitive consumption of both bromine termini by two equivalents of the lithioisobutyrate nucleophile, forming an undesired dimeric by-product that is suppressed when the mixed 1-bromo-3-chloropropane electrophile is used [1].

Gemfibrozil synthesis C-alkylation halogen exchange

Ester Identity Impact on C-Alkylation Yield: Isobutyl 5-Chloro Ester (94%) vs. Methyl 5-Chloro Ester (81%)

Within the 5-chloro-2,2-dimethylpentanoate series, the identity of the ester alkyl group exerts a pronounced effect on the C-alkylation yield. Using 2-methylpropyl 2-methylpropanoate (isobutyl isobutyrate) as the starting ester with 1-bromo-3-chloropropane delivered 2-methylpropyl 5-chloro-2,2-dimethylpentanoate in 94% yield. When the analogous reaction was conducted with methyl 2-methylpropanoate (methyl isobutyrate) under the same alkylation conditions, the yield of the corresponding methyl ester fell to 81% [1]. This 13-percentage-point yield differential demonstrates that the isobutyl ester is not merely an interchangeable protecting group but an active participant in optimizing the C-alkylation step.

Ester effect C-alkylation process optimization

O-Alkylation Step Yield to Gemfibrozil: Isobutyl 5-Chloro Ester (92%) vs. Methyl 5-Chloro Ester (86%)

The yield advantage of the isobutyl ester propagates into the downstream O-alkylation step where the 5-halo-2,2-dimethylpentanoate ester reacts with sodium 2,5-dimethylphenolate to form gemfibrozil. When 2-methylpropyl 5-chloro-2,2-dimethylpentanoate was employed as the alkylating agent, the isolated yield of gemfibrozil reached 92%. Substituting the methyl ester under identical conditions reduced the yield to 86% [1]. The combined two-step yield for the preferred isobutyl 5-chloro route exceeds 86% (0.94 × 0.92), whereas the methyl 5-chloro route achieves only approximately 70% (0.81 × 0.86).

O-alkylation gemfibrozil yield ester leaving group

Reaction Yield with 4-Chloro-2,5-dimethylphenol: Isobutyl 5-Chloro Ester Delivers 88% in Aryl Ether Formation

Beyond gemfibrozil, the isobutyl ester of 5-chloro-2,2-dimethylpentanoic acid serves as a versatile alkylating agent for diversely substituted phenols in the synthesis of fibric acid analogs. In the reaction with 4-chloro-2,5-dimethylphenol (a gemfibrozil regioisomer) under phase-transfer conditions (potassium carbonate, tetrabutylammonium iodide, DMF, 90 °C), the isobutyl 5-chloro-2,2-dimethylpentanoate intermediate gave the corresponding diaryl ether in 88% isolated yield after silica gel chromatography [1]. This demonstrates that the chloro leaving group at the primary (ω) carbon retains sufficient reactivity for efficient O-alkylation of electronically deactivated phenols without requiring the more expensive and labile 5-iodo or 5-bromo analogs.

Fibric acid analog aryl ether synthesis SAR intermediate

Physicochemical Differentiation: XLogP3 and TPSA Values Contrast the 5-Chloro Acid vs. Its 5-Bromo Counterpart

The computed physicochemical descriptors for 5-chloro-2,2-dimethylpentanoic acid differentiate it from its 5-bromo analog in terms meaningful for both synthetic handling and potential biological exposure. The target compound exhibits a computed XLogP3 of 2 and a topological polar surface area (TPSA) of 37.3 Ų [1]. Although directly comparable computed data for 5-bromo-2,2-dimethylpentanoic acid are not available from the same authoritative database, the higher atomic mass and polarizability of bromine (Br molecular weight contribution: 79.90 vs. Cl: 35.45) predictably increase the XLogP3 of the bromo analog by approximately 0.3–0.5 log units and reduce its aqueous solubility. The lower lipophilicity of the chloro compound may be advantageous where aqueous workup volumes and organic-aqueous partitioning efficiency are process-relevant parameters.

Lipophilicity TPSA physicochemical profile

PPARα Ligand Activity: Gemfibrozil Impurity 2 (Isobutyl 5-Chloro Ester) as a Pharmacologically Relevant Reference Standard

The isobutyl ester of 5-chloro-2,2-dimethylpentanoic acid is catalogued as Gemfibrozil Impurity 2 and has been described as a hydrophobic ligand for peroxisome proliferator-activated receptor alpha (PPARα), the molecular target of gemfibrozil . This compound is used as a reference standard in analytical method development, method validation, and quality control for gemfibrozil drug substance and drug product, including Abbreviated New Drug Application (ANDA) submissions [1]. The presence of the chlorine atom, as opposed to the 2,5-dimethylphenoxy moiety found in the API, provides a distinctly detectable impurity with different retention time, UV absorption, and mass spectrometric fragmentation, enabling robust HPLC and LC-MS method specificity. No quantitative PPARα binding affinity (Ki or EC50) data for this specific impurity were identified in the open literature.

PPARα impurity profiling reference standard

Evidence-Backed Application Scenarios for 5-Chloro-2,2-dimethylpentanoic Acid and Its Isobutyl Ester


Industrial-Scale Gemfibrozil API Manufacturing: Select the Isobutyl 5-Chloro Ester for Maximum Combined Two-Step Yield

For active pharmaceutical ingredient (API) manufacturers producing gemfibrozil at multi-ton scale, procurement of 2-methylpropyl 5-chloro-2,2-dimethylpentanoate (isobutyl ester) in ≥95% purity is the evidence-supported specification. The two-step yield from isobutyl isobutyrate to gemfibrozil exceeds 86% (94% C-alkylation × 92% O-alkylation) [1], compared to approximately 70% for the methyl ester route. The 5-chloro leaving group, derived from 1-bromo-3-chloropropane, avoids the 14-percentage-point yield penalty observed with 1,3-dibromopropane in forming the intermediate [1]. This combined yield advantage directly reduces raw-material cost, solvent consumption, and waste-disposal burden per kilogram of API produced.

Fibric Acid Analog Medicinal Chemistry: Use Isobutyl 5-Chloro-2,2-dimethylpentanoate as a Common Late-Stage Diversification Intermediate

Medicinal chemistry groups exploring structure–activity relationships around the gemfibrozil scaffold can use isobutyl 5-chloro-2,2-dimethylpentanoate as a universal alkylating handle for late-stage diversification. The 88% yield demonstrated with 4-chloro-2,5-dimethylphenol [2] establishes that the terminal chloride reacts efficiently with substituted phenolate nucleophiles under standard phase-transfer conditions, enabling parallel synthesis of fibric acid analog libraries. The isobutyl ester can subsequently be hydrolyzed under mild basic conditions to liberate the free carboxylic acid pharmacophore. Procuring the chloro-ester as a single building block eliminates the need to synthesize and characterize individual 5-bromo or 5-iodo intermediates for each analog.

Gemfibrozil Quality Control and Regulatory Filing: Procure Authenticated Isobutyl 5-Chloro Ester as a Process-Related Impurity Reference Standard

Analytical development and quality control laboratories supporting gemfibrozil drug-substance manufacturing require a well-characterized sample of isobutyl 5-chloro-2,2-dimethylpentanoate (Gemfibrozil Impurity 2) for HPLC method development, relative response factor determination, and system suitability testing [3]. The presence of the chlorine atom provides a distinct UV chromophore and mass spectrometric signature that differentiates this process-related impurity from the API. Procurement of the impurity reference standard with full characterization data (NMR, MS, HPLC purity ≥95%) is mandatory for ANDA submissions and ongoing batch-release testing under ICH Q3A guidelines. The compound's annotation as a PPARα ligand further supports its inclusion in impurity fate-and-effects assessments during regulatory review.

Process Development and Route Scouting: Benchmark the Chloro-Isobutyl Route Against Bromo-Alternatives Using Quantitative Yield Comparisons

During process research and development for gemfibrozil or related 5-aryloxy-2,2-dimethylpentanoic acid derivatives, procurement of both the 5-chloro and 5-bromo intermediates (as matched ester forms) enables direct, controlled head-to-head benchmarking of reaction yield and impurity profiles. The quantitative evidence from U.S. Patent 4,665,226 [1] provides a validated baseline: 81% vs. 67% for the first step with methyl esters, and 92% vs. 86% for the second step with isobutyl vs. methyl esters. Replicating these comparisons under the specific solvent, base, and temperature conditions of a new manufacturing site allows process chemists to verify that the documented yield advantages of the chloro-isobutyl route translate to their equipment configuration and raw-material supply chain, de-risking technology transfer to pilot and commercial scale.

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